Ethyl 5-bromo-3-chloro-2-hydroxybenzoate
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Overview
Description
Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound with the CAS number 2092183-67-8 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is approximately 245.07 Da . Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Chemical Synthesis and Derivatives
Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound used in various synthesis processes. For example, it has been involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives, demonstrating its utility in creating compounds with potential medicinal applications (Chapman et al., 1971). Furthermore, research has shown its use in regioselective carboxylation processes for synthesizing chlorohydroxybenzoic acids, highlighting its role in the development of organic synthesis methods (Suerbaev et al., 2017).
Intermediate in Complex Compound Formation
Ethyl 5-bromo-3-chloro-2-hydroxybenzoate serves as an important intermediate in the formation of more complex compounds. This is evident in the synthesis of triazole and quinoline derivatives, where it is utilized for its reactivity and stability in various chemical reactions (Pokhodylo & Obushak, 2019).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this compound has been used in the development of new chemical entities, particularly in the context of treating hyperproliferative disorders and cancer. It serves as a building block in synthesizing novel therapeutic agents, demonstrating its significance in medicinal chemistry (Kucerovy et al., 1997).
Role in Organic Chemistry Reactions
Its utility extends to organic chemistry reactions, including bromination, carboxylation, and cyclisation processes. The compound's ability to participate in these reactions makes it a valuable asset in the synthesis of various organic compounds (Clarke et al., 1973).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-bromo-3-chloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDREMVPRMPXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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